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molecular formula C21H34O3 B8489773 12-Benzyloxy-2,2-dimethyldodecanoic acid CAS No. 88088-74-8

12-Benzyloxy-2,2-dimethyldodecanoic acid

Cat. No. B8489773
M. Wt: 334.5 g/mol
InChI Key: ROHGNMQWLGYWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04530794

Procedure details

According to the method reported by George R. Newkome et al.: Synthesis, 1975, 517, lithium dianion of 2-methylpropionic acid was generated from lithium diisopropylamide in tetrahydrofuran under a nitrogen atmosphere. After the dropwise addition thereto of 18 g of 10-benzyloxydecanyl bromide at -20° C., the mixture was reacted at 45° C. for 2 hours. The reaction mixture was then mixed with cold dilute hydrochloric acid and extracted with ether, and the separated ether layer was washed with dilute hydrochloric acid and then with water. The separated layer was then dried over salt cake and evaporated to dryness to leave a crude oily material which in turn was recrystallized from petroleum ether, producing 8.4 g (yield 46%) of 12-benzyloxy-2,2-dimethyldodecanoic acid as colorless crystal. M.P. 53° to 55° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li].[CH3:2][CH:3]([CH3:7])[C:4]([OH:6])=[O:5].C([N-]C(C)C)(C)C.[Li+].[CH2:16]([O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33]Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.Cl>O1CCCC1>[CH2:16]([O:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][C:3]([CH3:7])([CH3:2])[C:4]([OH:6])=[O:5])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
18 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the separated ether layer was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated layer was then dried over salt cake
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a crude oily material which in turn
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCCCCCCCCCCC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.4 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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